N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine hydrochloride

CAS No.: 1334148-62-7

Cat. No.: VC3384706

Molecular Formula: C10H18ClN5

Molecular Weight: 243.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1334148-62-7 |

|---|---|

| Molecular Formula | C10H18ClN5 |

| Molecular Weight | 243.74 g/mol |

| IUPAC Name | N,N-dimethyl-4-piperazin-1-ylpyrimidin-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C10H17N5.ClH/c1-14(2)10-12-4-3-9(13-10)15-7-5-11-6-8-15;/h3-4,11H,5-8H2,1-2H3;1H |

| Standard InChI Key | WXWPISNDIOWXHZ-UHFFFAOYSA-N |

| SMILES | CN(C)C1=NC=CC(=N1)N2CCNCC2.Cl |

| Canonical SMILES | CN(C)C1=NC=CC(=N1)N2CCNCC2.Cl |

Introduction

Chemical Properties and Structure

Molecular Identity and Structural Information

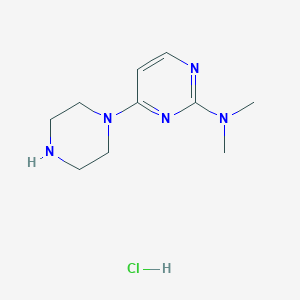

N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine hydrochloride is a salt form of the parent compound N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine. The hydrochloride salt formation enhances solubility and stability characteristics, making it potentially more suitable for pharmaceutical applications. The compound is identified by the CAS number 1334148-62-7 and possesses a molecular formula of C₁₀H₁₈ClN₅. The molecular weight of this compound is 243.74 g/mol, reflecting the addition of HCl to the parent structure.

The structural composition features a six-membered pyrimidine ring with two nitrogen atoms at positions 1 and 3, characteristic of pyrimidine derivatives. A dimethylamino group is attached to the C2 position of the pyrimidine ring, while a piperazine moiety connects at the C4 position. This structural arrangement creates a compound with multiple nitrogen atoms that can participate in hydrogen bonding and other molecular interactions.

Chemical Identifiers and Nomenclature

The compound can be identified through various systematic chemical identifiers as presented in Table 1:

| Identifier Type | Value |

|---|---|

| IUPAC Name | N,N-dimethyl-4-piperazin-1-ylpyrimidin-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C10H17N5.ClH/c1-14(2)10-12-4-3-9(13-10)15-7-5-11-6-8-15;/h3-4,11H,5-8H2,1-2H3;1H |

| Standard InChIKey | WXWPISNDIOWXHZ-UHFFFAOYSA-N |

| SMILES | CN(C)C1=NC=CC(=N1)N2CCNCC2.Cl |

| Canonical SMILES | CN(C)C1=NC=CC(=N1)N2CCNCC2.Cl |

| PubChem Compound ID | 54594736 |

Table 1: Chemical identifiers for N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine hydrochloride

Physical and Chemical Properties

The physical state of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine hydrochloride is typically a solid at room temperature. As a hydrochloride salt, it generally exhibits improved water solubility compared to its free base form, making it more suitable for various research applications and formulations. This enhanced solubility is a common characteristic of hydrochloride salts of amine-containing compounds, which is particularly valuable for biological testing and pharmaceutical development.

The parent compound's predicted collision cross-section (CCS) data, which provides information about the three-dimensional shape and size of molecules, is presented in Table 2:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 208.15567 | 148.0 |

| [M+Na]⁺ | 230.13761 | 159.8 |

| [M+NH₄]⁺ | 225.18221 | 155.0 |

| [M+K]⁺ | 246.11155 | 154.0 |

| [M-H]⁻ | 206.14111 | 150.2 |

| [M+Na-2H]⁻ | 228.12306 | 155.3 |

| [M]⁺ | 207.14784 | 150.0 |

| [M]⁻ | 207.14894 | 150.0 |

Table 2: Predicted collision cross-section data for N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine

Synthesis and Production Methods

Production Considerations

Industrial or laboratory-scale production of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine hydrochloride requires attention to several factors to ensure high quality and purity of the final product. These include:

-

Starting material quality and purity

-

Precise reaction temperature and time control

-

Appropriate solvent selection for each synthetic step

-

Purification techniques to achieve high purity

-

Careful conversion to the hydrochloride salt form

-

Quality control testing throughout the production process

The hydrochloride salt formation is particularly important as it affects the compound's stability, solubility, and handling characteristics. This step typically involves treating the free base with hydrochloric acid under controlled conditions to produce the desired salt form.

Biological Activity and Research Applications

Enzyme Inhibition Studies

Research on compounds structurally related to N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine hydrochloride has shown potential enzyme inhibitory activities. For example, other pyrimidine derivatives have demonstrated efficacy as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are critical regulators of cell cycle progression .

The compound's research value extends to its potential binding affinity to various biological targets. Techniques such as molecular docking and enzyme inhibition assays are commonly employed to elucidate the compound's mechanism of action and to assess its potential therapeutic applications.

Neurodegenerative Disease Applications

Similar pyrimidine-containing compounds have shown acetylcholinesterase inhibitory activity, suggesting potential applications in treating neurodegenerative diseases. The specific role of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine hydrochloride in this context requires further investigation, but structural similarities to known acetylcholinesterase inhibitors indicate possible therapeutic potential in this area.

Structure-Activity Relationship Studies

The versatility of the N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine hydrochloride structure allows for various modifications that can lead to compounds with enhanced efficacy and specificity. Structure-activity relationship (SAR) studies with similar compounds have shown that:

-

Modifications to the pyrimidine core can affect binding affinity to target proteins

-

Changes to the piperazine moiety may alter solubility and cell permeability

-

Substitutions on the dimethylamino group can influence receptor selectivity

-

The presence of the hydrochloride salt affects pharmaceutical properties including stability and bioavailability

Related research on pyrimidine derivatives has demonstrated that specific structural features, such as the presence of a nitrogen atom near histidine residues in target proteins, can contribute to selective binding to certain kinases. For example, the pyridinyl nitrogen atom in some CDK4/6 inhibitors has been shown to interact with the imidazole ring of histidine residues via water bridges, enhancing their selectivity and potency .

Comparative Analysis with Similar Compounds

Structural Analogues and Their Properties

N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine hydrochloride belongs to a broader class of pyrimidine derivatives that have been investigated for various biological activities. Comparing this compound with other structurally related molecules provides insights into structure-activity relationships and potential applications.

For instance, 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been developed as highly potent and selective inhibitors of CDK4 and CDK6. These compounds share the pyrimidine core structure but differ in the substituents attached to it. Such structural analogues have shown promising anticancer activities and have even led to clinical development candidates .

Structure-Activity Relationships in Related Compounds

Research on similar pyrimidine-based compounds has revealed important structure-activity relationships that may be relevant to understanding the potential biological activities of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine hydrochloride. For example:

-

The pyrimidine-NH-pyridine motif found in some CDK4/6 inhibitors contributes to their selectivity through specific interactions with histidine residues in the target proteins .

-

Modifications of substituents on the pyrimidine ring can significantly affect binding affinity and selectivity. For instance, the substitution of a cyclopentyl group with an isopropyl group in some compounds has been shown to alter their CDK inhibitory activity and antiproliferative effects .

-

The presence and nature of heterocyclic substituents at specific positions can be critical for maintaining potency against target enzymes .

These findings from related compounds suggest that the specific arrangement of functional groups in N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine hydrochloride may confer unique binding properties and biological activities that warrant further investigation.

Current Research and Future Directions

Ongoing Research Areas

Current research on N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine hydrochloride and related compounds focuses on several key areas:

-

Elucidation of binding mechanisms to potential biological targets through techniques such as molecular docking, crystallography, and biochemical assays

-

Investigation of structure-activity relationships through the synthesis and testing of structural analogues

-

Exploration of potential therapeutic applications in fields such as oncology and neurodegenerative diseases

-

Development of improved synthetic methods for more efficient production and purification

Challenges and Opportunities

Despite the potential of N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine hydrochloride, several challenges and opportunities exist in its research and development:

-

Challenges:

-

Limited published data specifically on this compound

-

Need for more comprehensive toxicological evaluations

-

Optimization of physicochemical properties for specific applications

-

-

Opportunities:

-

Potential for structural modifications to enhance specific biological activities

-

Exploration of novel therapeutic applications based on related compounds' success

-

Development of more efficient and environmentally friendly synthetic routes

-

Investigation of potential synergistic effects with other therapeutic agents

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume